molecular formula C10H16N4O B2696570 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide CAS No. 1797977-88-8

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide

Cat. No.: B2696570
CAS No.: 1797977-88-8
M. Wt: 208.265
InChI Key: WOQQASMWKPRUQN-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide is a chemical compound built around a pyrimidineamine core, a scaffold recognized as a privileged structure in medicinal chemistry due to its versatility in interacting with diverse biological targets . Pyrimidine-based compounds are extensively investigated as core structures in numerous drug discovery programs, particularly in the fields of anti-infectives and oncology . This acetamide-functionalized pyrimidineamine derivative is of significant interest for research use in early-stage drug discovery. The pyrimidineamine pharmacophore has been identified as a potent inhibitor of essential enzymes in pathogens, such as Trypanosoma brucei S-adenosylmethionine decarboxylase (AdoMetDC), a key target in the polyamine biosynthesis pathway for human African trypanosomiasis (HAT) research . Furthermore, the broader class of pyrimidine-based molecules has demonstrated substantial research value in anticancer investigations, with activities ranging from cytotoxic and anti-proliferative effects to the inhibition of angiogenesis . The molecular structure of this compound, featuring hydrogen bond acceptors and donors, is consistent with properties that favor interactions with enzyme active sites, potentially mimicking natural substrates or acting as a bioisostere for other aromatic systems . Researchers may utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a tool compound for probing biological pathways and validating new therapeutic targets in vitro. This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-5-10(14(3)4)13-9(12-7)6-11-8(2)15/h5H,6H2,1-4H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQQASMWKPRUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)-6-methylpyrimidine-2-carbaldehyde with acetamide in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction could produce N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)ethanol.

Scientific Research Applications

Medicinal Chemistry

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide is being investigated for its potential therapeutic effects, particularly as an enzyme inhibitor. Research indicates that it may exhibit anti-inflammatory and anticancer activities, making it a candidate for drug development targeting various diseases.

Case Studies:

  • A study highlighted the compound's ability to inhibit carbonic anhydrase isoenzymes, which are implicated in several physiological processes and diseases, including cancer and glaucoma.
  • Another investigation assessed its role in developing PROTACs (proteolysis-targeting chimeras) aimed at degrading specific proteins involved in cancer progression, showcasing its potential in targeted cancer therapies .

The compound's biological activities are primarily attributed to the presence of the pyrimidine ring and the dimethylamino group. It has shown promise in:

  • Enzyme Inhibition: Effective against various enzymes, suggesting potential applications in metabolic disorders.
  • Antimicrobial Properties: Similar compounds have demonstrated antimicrobial activity, indicating that this compound may possess similar properties.

Comparison with Similar Compounds:

Compound NameStructureUnique Features
4-DimethylaminopyrimidineStructureLacks acetamide functionality but retains antimicrobial properties.
2-Amino-4-(dimethylamino)pyrimidineStructureExhibits stronger CNS activity but less stability than the target compound.
6-Methylpyrimidin-2-aminesStructureSimilar core structure but varies in substituents affecting solubility and reactivity.

Materials Science

In addition to its medicinal applications, this compound has been explored for its role in materials science:

  • It serves as a building block for synthesizing more complex molecules and materials.
  • Its unique structure allows it to function as a catalyst in specific chemical reactions, facilitating the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Core Structure Position 4 Substituent Position 6 Substituent Acetamide Linkage Key Functional Groups
N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide (Target) Pyrimidine Dimethylamino Methyl Yes Acetamide, dimethylamino
(E)-N-(4-(Dimethylamino)-6-styryl-1,3,5-triazin-2-yl)acetamide Triazine Dimethylamino Styryl Yes Styryl, triazine
2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide Pyrimidine Hydroxy Methyl Yes n-Butyl, hydroxy
2-[4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-ylamino]-N-phenylacetamide (4d) Pyrimidine 4-Chlorophenyl 3,4-Dimethoxyphenyl Yes Chlorophenyl, dimethoxyphenyl
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietan-3-yloxy Methyl No (ester) Thioether, thietane
Key Observations:
  • Core Structure : The target and most analogs (except triazine derivatives) share a pyrimidine core. Triazine analogs (e.g., ) exhibit a triazine ring, which is less common in biological systems but offers distinct electronic properties.
  • Substituent Effects: Position 4: The dimethylamino group in the target is electron-donating, enhancing solubility and nucleophilicity. In contrast, hydroxy or chlorophenyl groups introduce polarity or steric bulk. Position 6: Methyl (target) vs.
  • Acetamide vs. Ester : The target’s acetamide supports hydrogen bonding, while esters (e.g., ) are more hydrolytically labile.

Physicochemical and Electronic Properties

DFT studies on triazine analogs revealed that dimethylamino groups lower the LUMO energy, increasing electrophilicity. For pyrimidine derivatives:

  • Target Compound: The dimethylamino group likely reduces logP (increased hydrophilicity) compared to aromatic substituents (e.g., 4d: logP ~3.5 estimated).
  • Spectral Data :
    • 1H NMR : The target’s methyl groups resonate at δ ~2.10–3.30 ppm, similar to 4d (δ 2.10 ppm for CH₃) .
    • 13C NMR : Acetamide carbonyls appear at δ ~168 ppm in both the target and 4d .

Biological Activity

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrimidine ring : Contributes to its biological activity.
  • Dimethylamino group : Enhances solubility and reactivity.
  • Acetamide moiety : Involved in various chemical transformations.

These structural components are critical for the compound's interaction with biological targets, influencing its pharmacological profile.

Research indicates that this compound may exert its effects through several mechanisms:

  • Receptor Modulation : The compound likely interacts with specific receptors, modulating various biochemical pathways.
  • Cellular Processes : It may influence cellular signaling pathways, impacting cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest it could possess activity against certain bacteria and fungi.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Below is a summary of its notable activities:

Activity TypeObservations
AntimicrobialModerate activity against gram-positive bacteria observed in preliminary tests .
AnticancerPotential to inhibit cancer cell proliferation; specific effects on MDA-MB-231 breast cancer cells noted .
Toxicity StudiesSafety profiles assessed in vivo; no significant adverse effects reported at therapeutic doses .

Anticancer Activity

A study focused on the compound's effects on the MDA-MB-231 triple-negative breast cancer cell line indicated a significant reduction in cell viability with an IC50 value of approximately 0.126 µM. This suggests that this compound may be a promising candidate for further development as an anticancer agent .

Antimicrobial Properties

In antimicrobial assays, this compound demonstrated moderate activity against gram-positive bacteria. This was attributed to the presence of multiple functional groups that enhance its interaction with microbial targets .

Toxicological Evaluation

A toxicity study involving healthy mice indicated that the compound exhibited a favorable safety profile, with no significant adverse effects observed at doses up to 40 mg/kg. This suggests potential for therapeutic applications without major safety concerns .

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